Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate
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Overview
Description
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C10H11NO5.
Preparation Methods
The synthesis of Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate typically involves the esterification of 4-amino-5-hydroxyphthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for certain enzymes, leading to the formation of detectable products. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate can be compared with other similar compounds such as:
Dimethyl 4-nitro-5-hydroxybenzene-1,2-dicarboxylate: Similar structure but with a nitro group instead of an amino group.
Dimethyl 4-amino-5-methoxybenzene-1,2-dicarboxylate:
Properties
IUPAC Name |
dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJCECXZCQJLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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